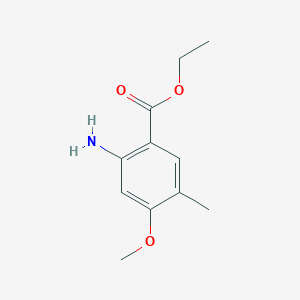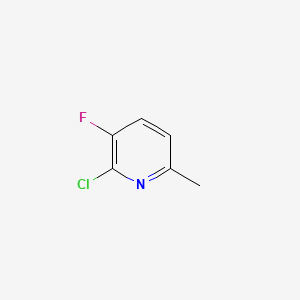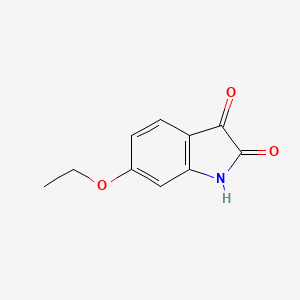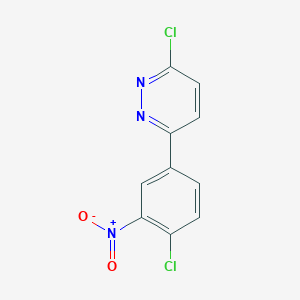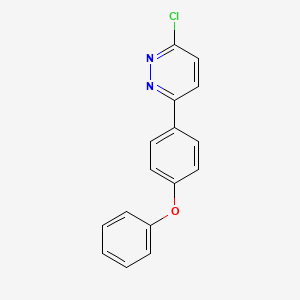
(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol
Übersicht
Beschreibung
“(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol” is a chemical compound with the molecular formula C15H14N2O . It has a molecular weight of 238.28 g/mol . The compound is part of the benzodiazole family, which is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions . For instance, molecules have been synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI representation of the molecule is InChI=1S/C15H14N2O/c1-10-7-8-12-13(9-10)17-15(16-12)14(18)11-5-3-2-4-6-11/h2-9,14,18H,1H3,(H,16,17) . This indicates the presence of a benzodiazole ring attached to a phenyl group via a methanol linkage.
Physical And Chemical Properties Analysis
The compound has a number of computed properties. It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 238.110613074 g/mol . The topological polar surface area is 48.9 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in the field of medicinal chemistry has led to the synthesis of selective COX-2 inhibitors, aiming to mitigate the gastrointestinal adverse effects associated with traditional NSAIDs. A study by Tabatabai et al. (2012) discusses the design, synthesis, and structural elucidation of a selective COX-2 inhibitor, showcasing the compound's potential in reducing inflammation and pain with fewer side effects (Tabatabai, Rezaee, & Kiani, 2012).
Antimicrobial and Analgesic Activities
Novel derivatives of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized and evaluated for their antimicrobial and analgesic activities. Jayanna et al. (2013) reported that these compounds exhibit pronounced antimicrobial and analgesic activities, along with an interesting binding profile in molecular docking studies, indicating their potential as therapeutic agents (Jayanna, Vagdevi, Dharshan, Raghavendra, & Telkar, 2013).
Molecular Aggregation Studies
The aggregation behavior of compounds in different solvents has significant implications for their applications in materials science. Matwijczuk et al. (2016) conducted spectroscopic studies on derivatives to understand the effects of substituent group structure on molecule aggregation, revealing insights into their potential applications in designing materials with specific optical properties (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Synthesis of Benzofuran Analogues
Shankar et al. (2016) explored the synthesis of benzofuran-based analogues of chalcone and 1,4-benzodiazepine, demonstrating their antimicrobial activity through in vitro screening and docking studies. This research highlights the potential of these compounds in developing new antimicrobial agents (Shankar, Jalapathi, Ramesh, Angajala, Ragavender, & Bharath, 2016).
Zukünftige Richtungen
The future directions for research on “(5-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanol” and related compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the wide range of activities exhibited by benzodiazole derivatives , these compounds may have potential applications in the development of new drugs.
Eigenschaften
IUPAC Name |
(6-methyl-1H-benzimidazol-2-yl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-10-7-8-12-13(9-10)17-15(16-12)14(18)11-5-3-2-4-6-11/h2-9,14,18H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCGJONXAJJUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




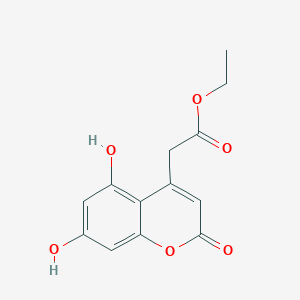
![Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate](/img/structure/B1452144.png)
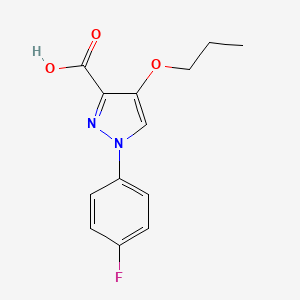
![1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452150.png)
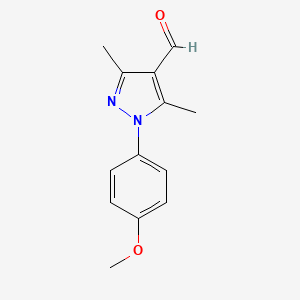
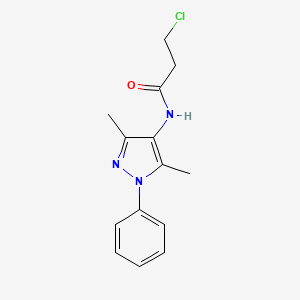
![2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1452153.png)
